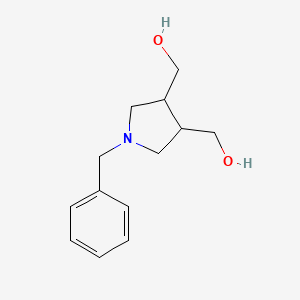
(1-苄基吡咯烷-3,4-二基)二甲醇
描述
(1-Benzylpyrrolidine-3,4-diyl)dimethanol is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Benzylpyrrolidine-3,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Benzylpyrrolidine-3,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 用于对映纯巨环聚酯的合成
(3S,4S)-N-苄基-3,4-二羟基吡咯烷 1,(1-苄基吡咯烷-3,4-二基)二甲醇的衍生物,已被用作合成对映纯巨环聚酯的构建块。由于其独特的手性,这些聚酯在包括材料科学和制药在内的各个领域具有潜在应用 (Cicchi 等人,1998 年)。
2. 对黄嘌呤氧化酶的抑制特性
对各种二甲基 N-苄基-1H-1,2,3-三唑-4,5-二羧酸酯和(N-苄基-1H-1,2,3-三唑-4,5-二基)二甲醇衍生物(包括与(1-苄基吡咯烷-3,4-二基)二甲醇相关的衍生物)的研究显示出对黄嘌呤氧化酶(XO)的显着抑制活性。这与治疗痛风等疾病的发展尤为相关,其中 XO 活性起着至关重要的作用 (Yagiz 等人,2021 年)。
3. 在超分子化学和微孔材料中的作用
涉及苄基吡咯烷(一种相关化合物)的研究表明了其在指导合成微孔材料(如铝磷酸盐)方面的有效性。这些材料在催化、储气和分子筛方面有广泛的应用。这些化合物的结构导向作用对于开发具有特定孔隙率和功能的新材料至关重要 (Gómez-Hortigüela 等人,2004 年)。
4. 手性有机凝胶的开发
(1-苄基吡咯烷-3,4-二基)二甲醇因其在形成手性有机凝胶中的作用而被探索。这些凝胶在极性和非极性溶剂中形成,表现出独特的性质,例如对映体识别和自分类过程的潜力。这个方面对于在材料科学中开发功能化手性体系特别有趣 (Cicchi 等人,2010 年)。
5. 抗肿瘤化合物的合成
该化合物已用于合成 5-芳基-2,3-二氢吡咯-[2,1-b]噻唑-6,7-二甲醇 6,7-双(异丙基氨基甲酸酯),显示出显着的抗肿瘤活性。这突出了其在开发新的癌症治疗中的潜在应用 (Lalezari 和 Schwartz,1988 年)。
6. 金属掺入树脂的进展
涉及金属掺入树脂合成的研究,其中包括(4-氨基苯-1,3-二基)二甲醇(一种结构相关的化合物),展示了其在抗菌和热应用中的潜力。此类树脂可用于医疗器械、生物材料和防污涂层 (Nishat 等人,2011 年)。
属性
IUPAC Name |
[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFKLRXUZKUZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
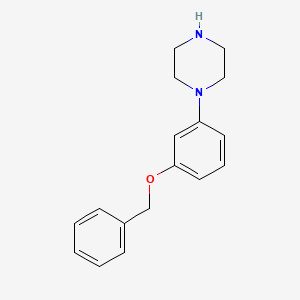
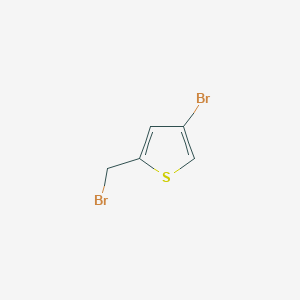

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
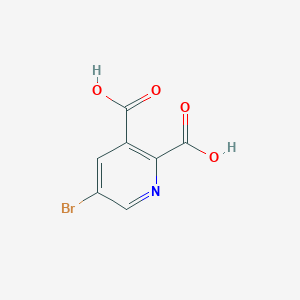

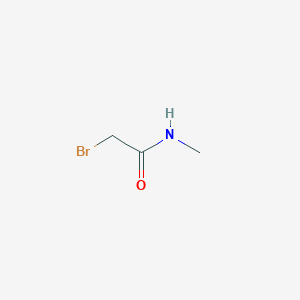
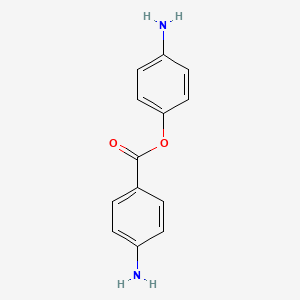
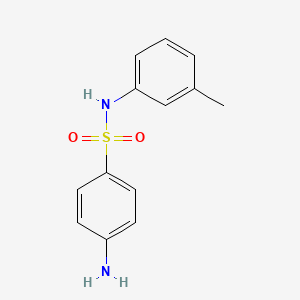

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)
